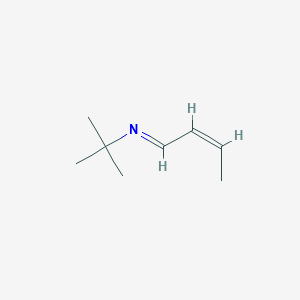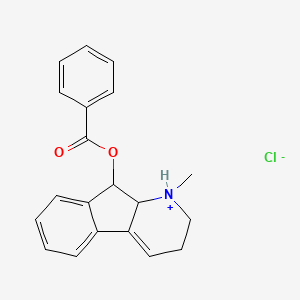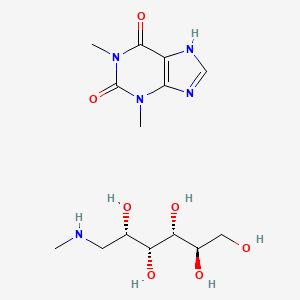
Theophylline meglumine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline meglumine is a compound that combines theophylline, a methylxanthine derivative, with meglumine, an amino sugar derived from sorbitol. Theophylline is known for its bronchodilator properties, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. Meglumine, on the other hand, is often used as a stabilizing agent in pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through various methods, including the methylation of xanthine derivatives. One common method involves the reaction of 1,3-dimethyluric acid with phosphorus oxychloride, followed by hydrolysis to yield theophylline . Meglumine is synthesized from sorbitol through a series of reactions involving methylation and amination .
Industrial Production Methods: In industrial settings, theophylline is produced through the chemical synthesis of dimethylxanthine derivatives. Meglumine is produced by the catalytic hydrogenation of glucose to sorbitol, followed by methylation and amination. The combination of theophylline and meglumine is achieved through a simple mixing process under controlled conditions to ensure stability and efficacy.
化学反应分析
Types of Reactions: Theophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 1,3-dimethyluric acid and reduced to form 1-methylxanthine . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Reduction: 1-methylxanthine
Substitution: Various alkylated and halogenated derivatives
科学研究应用
Theophylline meglumine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying methylxanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Utilized in the treatment of respiratory conditions due to its bronchodilator properties.
Industry: Employed in the formulation of pharmaceuticals and as a stabilizing agent in various drug formulations.
作用机制
Theophylline exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate levels. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, theophylline blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects . Meglumine acts as a stabilizing agent, enhancing the solubility and bioavailability of theophylline.
相似化合物的比较
Caffeine: Another methylxanthine derivative with similar bronchodilator properties but a different pharmacokinetic profile.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.
Uniqueness: Theophylline meglumine is unique due to the combination of theophylline’s therapeutic effects and meglumine’s stabilizing properties. This combination enhances the solubility and bioavailability of theophylline, making it more effective in clinical applications.
属性
CAS 编号 |
8048-39-3 |
|---|---|
分子式 |
C14H25N5O7 |
分子量 |
375.38 g/mol |
IUPAC 名称 |
1,3-dimethyl-7H-purine-2,6-dione;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H8N4O2.C7H17NO5/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H,1-2H3,(H,8,9);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI 键 |
SYVYGLNOQIZPJI-WZTVWXICSA-N |
手性 SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
规范 SMILES |
CNCC(C(C(C(CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


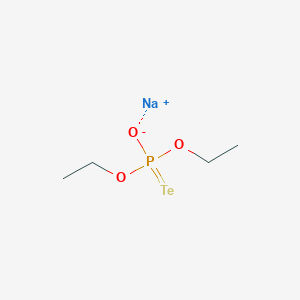
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)

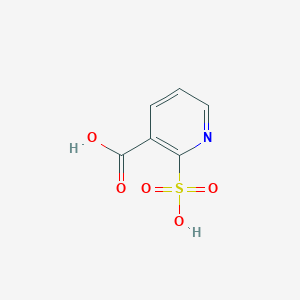

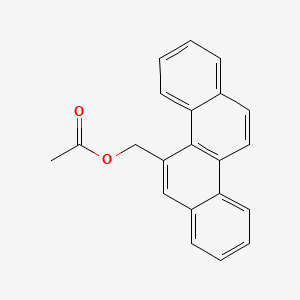

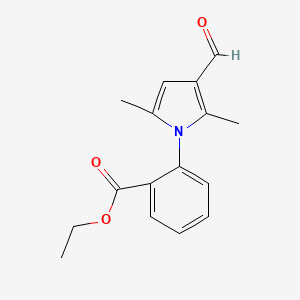
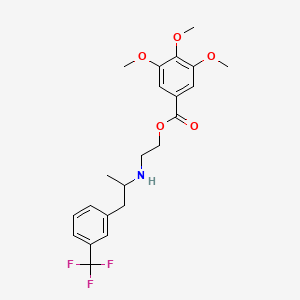

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
